molecular formula C6H15O3PS B1332067 Diethyl methylthiomethylphosphonate CAS No. 28460-01-7

Diethyl methylthiomethylphosphonate

Cat. No.: B1332067
CAS No.: 28460-01-7
M. Wt: 198.22 g/mol
InChI Key: RAABCCZMKIIGJW-UHFFFAOYSA-N
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Description

Diethyl methylthiomethylphosphonate is an organophosphorus compound with the molecular formula C6H15O3PS. It is also known as [(methylthio)methyl]phosphonic acid diethyl ester. This compound is characterized by the presence of a phosphonate group bonded to a methylthiomethyl group and two ethyl groups. It is a colorless to almost colorless liquid with a molecular weight of 198.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl methylthiomethylphosphonate can be synthesized through the reaction of diethyl phosphite with methylthiomethyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of diethyl(methylthiomethyl)phosphonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Diethyl methylthiomethylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl methylthiomethylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl(methylthiomethyl)phosphonate involves its ability to react with proteins and other biomolecules. The compound can form carbodiimides, which are active in the cleavage of peptide bonds. This property makes it useful in the synthesis of peptide-based drugs and in the study of enzyme inhibition . Additionally, it can inhibit the activation of caspases, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl(methylsulfinylmethyl)phosphonate
  • Diethyl(methylsulfonylmethyl)phosphonate
  • Diethyl(ethylthiomethyl)phosphonate
  • Diethyl(hydroxymethyl)phosphonate
  • Diethyl(chloromethyl)phosphonate

Uniqueness

Diethyl methylthiomethylphosphonate is unique due to its specific reactivity with proteins and its ability to form carbodiimides. This makes it particularly valuable in biochemical research and drug development. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .

Properties

IUPAC Name

1-[ethoxy(methylsulfanylmethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3PS/c1-4-8-10(7,6-11-3)9-5-2/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAABCCZMKIIGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CSC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334329
Record name Diethyl methylthiomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28460-01-7
Record name Diethyl P-[(methylthio)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28460-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl methylthiomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (Methylthiomethyl)phosphonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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